Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate, also known as CPPO, is a chemical compound primarily investigated for its chemiluminescent properties. It is a key component in glow sticks and other light-emitting applications [, ].
CPPO serves as an energy transfer agent in glow sticks. When mixed with a hydrogen peroxide solution and a fluorescent dye, CPPO undergoes a chemical reaction that releases energy in the form of light []. The specific reaction involves the breakdown of CPPO by the hydrogen peroxide, generating excited-state intermediates. These excited-state molecules then transfer their energy to the fluorescent dye, causing it to emit light []. The color of the emitted light is determined by the specific fluorescent dye used.
Scientific research on CPPO is focused on improving its chemiluminescent efficiency and developing new applications for its light-emitting properties. Studies have explored various methods to enhance the intensity and duration of the emitted light, such as modifying the molecular structure of CPPO or incorporating different co-reactants into the reaction mixture [, , ].
The chemiluminescent properties of CPPO hold promise for various potential applications beyond glow sticks. Research is ongoing to explore its use in:
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is an organic compound characterized by its unique structure and properties. It is classified as a diester of oxalic acid and is notable for its role as a fluorescent dye, particularly in chemiluminescent applications. The compound has the molecular formula and appears as a white solid. Its structure includes multiple chlorine substituents on the aromatic rings, which contribute to its chemical reactivity and fluorescence properties .
The primary chemical reaction involving bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is its degradation to 1,2-dioxetanedione when mixed with hydrogen peroxide in an organic solvent. This reaction typically occurs in the presence of a fluorescent dye and can produce light, which is the basis for its use in glowsticks. The reaction's efficiency is pH-dependent; slightly alkaline conditions enhance light emission, often achieved by adding weak bases such as sodium salicylate .
The synthesis of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate typically involves the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride. This method allows for the introduction of the pentyloxycarbonyl groups and the formation of the oxalate structure. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is primarily used in chemiluminescent products such as glowsticks. Its ability to produce light when reacted with hydrogen peroxide makes it ideal for applications requiring illumination without an external power source. Additionally, it has potential uses in fluorescent labeling and detection methods in research laboratories due to its fluorescent properties .
Interaction studies involving bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate often focus on its reactions with various solvents and additives that enhance its luminescent properties. Research indicates that the presence of specific dyes can influence the color and intensity of light produced during chemiluminescent reactions. Understanding these interactions is crucial for optimizing formulations in commercial products like glowsticks .
Several compounds share structural similarities or functional roles with bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate | Similar diester structure | Used extensively in chemiluminescence; developed by American Cyanamid |
9,10-Diphenylanthracene | Aromatic hydrocarbon | Commonly used as a fluorescent dye; emits blue light |
Tetracene | Polycyclic aromatic hydrocarbon | Known for strong fluorescence; used in organic electronics |
Rhodamine B | Xanthene dye | Bright pink fluorescence; widely used in biological staining |
The uniqueness of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate lies in its specific chlorinated aromatic structure combined with pentyloxycarbonyl groups, which enhances its luminescent properties compared to other similar compounds. Its application in chemiluminescence sets it apart from traditional fluorescent dyes that may not exhibit such properties under similar conditions .
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